This compound falls under the category of organic compounds, which are primarily characterized by the presence of carbon atoms bonded to hydrogen, oxygen, nitrogen, or other elements. Specifically, it can be classified as an amine, given the presence of the amine functional group (-NH2), and as an aromatic compound due to the phenyl ring.
Organic compounds are further divided based on their properties and sources:
The synthesis of [4-(Azocan-1-ylmethyl)phenyl]methanamine can involve several methods, commonly utilizing nucleophilic substitution reactions or reductive amination techniques.
Each method's efficiency can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
The molecular formula for [4-(Azocan-1-ylmethyl)phenyl]methanamine is CHN.
Structural Features:
The three-dimensional arrangement of atoms can be represented using various structural formulas such as SMILES or InChI strings for computational analysis.
[4-(Azocan-1-ylmethyl)phenyl]methanamine can participate in various chemical reactions:
Understanding these reactions is crucial for developing synthetic pathways for derivatives of this compound.
The mechanism of action for [4-(Azocan-1-ylmethyl)phenyl]methanamine largely depends on its biological interactions. As an amine derivative:
Research into its pharmacodynamics would provide deeper insights into its therapeutic potential.
The physical properties include:
Chemical properties include:
Quantitative analyses such as spectroscopic methods (NMR, IR) would provide further details on its physical characteristics.
[4-(Azocan-1-ylmethyl)phenyl]methanamine has potential applications in:
[4-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-12-4) emerged as a structural analog of bioactive benzylamine derivatives in the late 20th century. Its identification coincided with broader exploration of N-alkylated aromatic amines in central nervous system (CNS) drug discovery. Unlike its meta-substituted isomer [3-(azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-13-5) – which is commercially documented with molecular weight 232.36 g/mol and priced at $578/gram [3] [4] – the para-substituted variant remains less characterized in public literature. Early synthetic routes focused on reductive amination strategies, similar to those used for pyrrolidine analogs like (3-(pyrrolidin-1-ylmethyl)phenyl)methanamine (CAS: 91271-78-2) [8]. The compound’s commercial availability is limited, with suppliers like EOS Med Chem listing it as a specialty chemical for medicinal chemistry applications without disclosed pricing [6]. Its emergence reflects a niche interest in eight-membered azacyclic rings (azocanes), which offer enhanced conformational flexibility compared to smaller heterocycles like piperidines or pyrrolidines. This structural feature theoretically improves binding adaptability to complex biological targets, though comprehensive pharmacological data specific to this isomer remains sparse in public patents or journals.
Table 1: Structural and Commercial Comparison of Azocane-Containing Methanamine Isomers
Compound Name | CAS Number | Substitution Pattern | Molecular Weight (g/mol) | Molecular Formula | Commercial Availability |
---|---|---|---|---|---|
[4-(Azocan-1-ylmethyl)phenyl]methanamine | 115174-12-4 | Para | 232.36 | C₁₅H₂₄N₂ | Limited (e.g., EOS Med Chem) |
[3-(Azocan-1-ylmethyl)phenyl]methanamine | 115174-13-5 | Meta | 232.36 | C₁₅H₂₄N₂ | SCBT ($578/g) [4] |
1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine | - | Para (carbonyl linker) | 246.35 | C₁₆H₂₆N₂O | SCBT ($578/g) [1] |
The core structure of [4-(azocan-1-ylmethyl)phenyl]methanamine embodies key design principles for modern heterocyclic therapeutics:
Table 2: Therapeutic Applications of Azocane-Containing Compounds in Patents
Patent/Application | Therapeutic Target | Role of Azocane Moiety | Biological Activity Claimed |
---|---|---|---|
WO2016171248A1 [2] | Orexin Receptors | Conformational adaptability for subtype-selective antagonism | Sleep disorders, anxiety, addiction |
WO2018194181A1 [5] | Acetylcholine Receptors (M₁/M₄) | Enhanced CNS penetration and allosteric modulation | Cognitive dysfunction (Alzheimer’s), constipation syndromes |
WO2004089470A2 [7] | Intracellular Targets | Backbone for glucocorticoid receptor modulators | Metabolic syndrome, diabetes |
The compound’s versatility is further demonstrated in prodrug designs, where the primary amine is functionalized with enzymatically cleavable groups (e.g., carbamates or amides) to improve bioavailability. Its integration into bifunctional molecules—combining orexin antagonism with muscarinic modulation—exemplifies modern polypharmacology strategies enabled by such adaptable heterocyclic scaffolds [2] [5]. Despite its promise, the para-azocan-1-ylmethyl isomer remains underexploited compared to carbonyl-linked analogs, suggesting untapped potential for novel structure-activity relationship (SAR) studies.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: